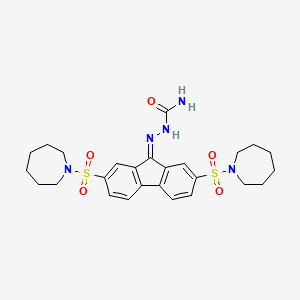

2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide

Descripción

The compound 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide features a fluorene core substituted at positions 2 and 7 with azepan-1-ylsulfonyl groups and a hydrazinecarboxamide moiety at the 9-ylidene position. Its molecular formula is C₂₇H₃₂N₄O₄S₂, with a molecular weight of 564.75 g/mol. The azepane (7-membered ring) sulfonyl groups may enhance solubility and steric bulk, while the hydrazinecarboxamide group is a known pharmacophore in medicinal chemistry .

Propiedades

IUPAC Name |

[[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5S2/c27-26(32)29-28-25-23-17-19(37(33,34)30-13-5-1-2-6-14-30)9-11-21(23)22-12-10-20(18-24(22)25)38(35,36)31-15-7-3-4-8-16-31/h9-12,17-18H,1-8,13-16H2,(H3,27,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQYGYILYZURQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=O)N)C=C(C=C4)S(=O)(=O)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorenylidene Core: The initial step involves the synthesis of the fluorenylidene core, which can be achieved through the condensation of fluorenone with appropriate hydrazine derivatives under acidic or basic conditions.

Introduction of Azepane Sulfonyl Groups: The azepane sulfonyl groups are introduced via sulfonylation reactions. This step often requires the use of sulfonyl chlorides and azepane in the presence of a base such as triethylamine.

Final Assembly: The final step involves coupling the fluorenylidene core with the azepane sulfonyl groups through a series of condensation and substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiol groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include various sulfone and thiol derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity :

- Preliminary studies indicate that 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide exhibits significant cytotoxic effects against various cancer cell lines. It has shown promise as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .

Antimicrobial Properties :

- The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Neuropharmacology

Research indicates that the compound may possess neuroprotective properties. It appears to modulate neuroinflammatory pathways and reduce the production of pro-inflammatory cytokines in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role.

Material Science

Due to its unique structural characteristics, the compound is being explored for applications in material science, particularly in the development of novel polymers and materials with specific electronic or optical properties. Its sulfonamide groups may enhance solubility and interaction with other materials, making it suitable for advanced material applications.

Case Studies

Several case studies have documented the biological activities of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at low concentrations, with an IC50 value suggesting high potency compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection

In a model of neuroinflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates. This study highlights its potential use in developing therapies for conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby

Actividad Biológica

The compound 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described by the following molecular formula:

- Molecular Formula : C28H30N4O4S2

- Molecular Weight : 530.70 g/mol

- CAS Number : [To be confirmed]

This compound features a hydrazinecarboxamide moiety connected to a fluorenylidene scaffold with azepan sulfonyl groups, which are thought to contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity : The presence of the fluorenylidene core is associated with cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : Compounds containing azepan and sulfonyl groups have shown promise in inhibiting bacterial growth.

- Enzyme Inhibition : The hydrazinecarboxamide structure may interact with key enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies conducted on derivatives of similar compounds have demonstrated significant cytotoxicity against cancer cell lines. For instance, azaindole derivatives have shown potent activity against ovarian cancer cells, suggesting that structural modifications similar to those in this compound could yield effective anticancer agents .

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound. For example, compounds targeting the KRAS G12C mutation have shown promising results in xenograft models, indicating that similar strategies could be employed for this compound .

Case Studies

- Cytotoxicity Against Cancer Cells : A study on azaindole derivatives revealed that modifications can lead to enhanced cytotoxicity against A2780 ovarian cancer cells. The study noted that certain derivatives caused cell cycle arrest, highlighting the importance of structural features in determining biological activity .

- Antimicrobial Efficacy : Research on azepan-containing compounds indicated potential antibacterial properties, warranting further investigation into their mechanisms and effectiveness against resistant strains .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H30N4O4S2 |

| Molecular Weight | 530.70 g/mol |

| CAS Number | [To be confirmed] |

| Potential Activities | Anticancer, Antimicrobial |

| Activity Type | Description |

|---|---|

| Cytotoxicity | Effective against various cancer cell lines |

| Antibacterial | Inhibitory effects on bacterial growth |

| Enzyme Inhibition | Potential interaction with metabolic enzymes |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

CIL56 (N-Hydroxy-2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-imine)

- Substituents : 2,7-bis(piperidinylsulfonyl) groups (6-membered rings) and an imine-hydroxylamine group.

- Molecular Formula : C₂₃H₂₆N₃O₄S₂; MW : 496.60 g/mol.

- The imine group in CIL56 may confer redox activity compared to the hydrazinecarboxamide in the target compound .

2-(9H-Fluoren-9-ylidene)-N-(2-hydroxyethyl)hydrazinecarboxamide (Compound 4c)

- Substituents : Hydrazinecarboxamide with a 2-hydroxyethyl group.

- Molecular Formula : C₁₇H₁₆N₃O₂; MW : 294.33 g/mol.

- The hydroxyethyl group may improve hydrogen-bonding capacity .

N,N’-(9H-Fluorene-2,7-diyl)bis(piperidine-3-carboxamide) (Compound V)

- Substituents : 2,7-bis(piperidine-3-carboxamide) groups.

- Molecular Formula : C₂₅H₃₀N₄O₂; MW : 434.54 g/mol.

- Key Differences: Carboxamide substituents instead of sulfonyl groups may reduce electron-withdrawing effects, altering electronic properties.

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Solubility Insights |

|---|---|---|---|

| Target Compound | 2,7-bis(azepan-1-ylsulfonyl) | 564.75 | Likely moderate solubility due to sulfonyl groups. |

| CIL56 | 2,7-bis(piperidinylsulfonyl) | 496.60 | Higher solubility in organic solvents (piperidine vs. azepane). |

| Compound 4c | Hydrazinecarboxamide | 294.33 | Polar due to hydroxyethyl group. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide, and what purification methods are recommended?

The synthesis of fluorenylidene hydrazinecarboxamide derivatives typically involves condensation reactions between hydrazinecarboxylate intermediates and amines. For example, analogous compounds like 2-(9H-fluoren-9-ylidene)-N-(2-hydroxyethyl)hydrazinecarboxamide are synthesized via reactions between 2-(9H-fluoren-9-ylidene)hydrazinecarboxylate and ethanolamine in trifluoromethylbenzene (PhCF₃) at room temperature, followed by flash chromatography purification . Key steps include:

- Reagent Selection : Use of azepane sulfonyl groups to functionalize the fluorene core.

- Purification : Flash chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 1:4 ratio) to isolate isomers .

- Characterization : Confirm purity via TLC and NMR.

| Reaction Step | Conditions | Yield | Purification Method |

|---|---|---|---|

| Hydrazinecarboxylate formation | PhCF₃, room temperature, 24 hrs | 60-75% | Flash chromatography (silica gel) |

| Amine coupling | Ethanolamine, stirring, inert atmosphere | ~70% | Solvent evaporation, recrystallization |

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS):

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (fluorene aromatic protons) and δ 3.1–4.0 ppm (azepane sulfonyl and hydrazine protons) .

- ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm and fluorenylidene carbons at ~145 ppm .

- IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and hydrazine (N-H, ~3300 cm⁻¹) groups .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Based on structurally similar fluorenyl derivatives:

- GHS Hazards : Acute toxicity (oral, dermal), skin/eye irritation (Category 2A), and respiratory sensitization (H315, H319, H335) .

- PPE Requirements : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation .

- Spill Management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELXL and OLEX2 be utilized for crystallographic refinement of this compound?

For single-crystal X-ray diffraction (SC-XRD):

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Structure Solution : SHELXD for phase problem resolution via dual-space methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. OLEX2 integrates visualization and refinement workflows, enabling real-time adjustment of thermal ellipsoids .

Q. Key Refinement Parameters :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.10 |

| Residual electron density | ±0.3 eÅ⁻³ |

Q. What strategies are effective for derivatizing the hydrazinecarboxamide moiety to generate functionalized analogs?

Derivatization strategies include:

Q. Example Reaction Pathway :

Hydrazinecarboxamide + Malononitrile → Thiadiazole derivative (70% yield, IR: 2200 cm⁻¹ for C≡N) [[13]]

Q. What methodologies assess the compound's electronic properties for applications in optoelectronics?

- UV-Vis Spectroscopy : Measure λmax (e.g., 350–450 nm for π→π* transitions in fluorenylidene systems) .

- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., -5.2 eV/-3.1 eV vs. Fc/Fc⁺) for hole-transport material (HTM) evaluation .

- Device Testing : Incorporate into perovskite solar cells (PSCs) and measure power conversion efficiency (PCE) under AM1.5G illumination .

Q. How can reaction intermediates during synthesis be identified and characterized?

Q. Example Intermediate Data :

| Intermediate | ¹H NMR (δ) | MS (m/z) |

|---|---|---|

| Allenyl carbocation | 5.8 (d, J=12 Hz) | 450 [M+H]⁺ |

| Thioglycolic acid adduct | 3.2 (s, -SH) | 520 [M+Na]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.